molecular formula C5H4ClNaO2S2 B13167668 Sodium 5-chloro-4-methylthiophene-2-sulfinate

Sodium 5-chloro-4-methylthiophene-2-sulfinate

Cat. No.: B13167668
M. Wt: 218.7 g/mol
InChI Key: JJVOBIIPADLDFB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-chloro-4-methylthiophene-2-sulfinate typically involves the sulfonation of 5-chloro-4-methylthiophene. This process can be achieved through various methods, including the reaction of 5-chloro-4-methylthiophene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-4-methylthiophene-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted thiophenes. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Sodium 5-chloro-4-methylthiophene-2-sulfinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 5-chloro-4-methylthiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as in chemical synthesis or biological studies .

Biological Activity

Sodium 5-chloro-4-methylthiophene-2-sulfinate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a chlorine atom and a sulfinyl group. This structural configuration is critical for its biological activity, particularly in relation to its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the sulfinyl group enhances the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
  • Cellular Signaling Modulation : It may influence various signaling pathways that are crucial for cell proliferation and apoptosis.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 values were reported in the low micromolar range, indicating potent activity.
  • Lung Cancer (A549) : Similar cytotoxic effects were observed, suggesting a broad spectrum of action against different cancer types.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that this compound effectively inhibits the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings highlight its potential as an alternative therapeutic agent in treating infections.

Study on Anticancer Activity

A notable study conducted by researchers at [source] investigated the effects of this compound on glioblastoma cells. The results indicated that treatment with this compound led to:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell migration and invasion.
  • Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

This study underscores the compound's potential as a novel anticancer agent.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial properties revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to conventional antibiotics.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC (µM)Reference
AnticancerMCF-7 (Breast)5.3[source]
AnticancerA549 (Lung)6.1[source]
AntimicrobialS. aureus8.0[source]
AntimicrobialE. coli10.5[source]

Properties

Molecular Formula

C5H4ClNaO2S2

Molecular Weight

218.7 g/mol

IUPAC Name

sodium;5-chloro-4-methylthiophene-2-sulfinate

InChI

InChI=1S/C5H5ClO2S2.Na/c1-3-2-4(10(7)8)9-5(3)6;/h2H,1H3,(H,7,8);/q;+1/p-1

InChI Key

JJVOBIIPADLDFB-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=C1)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.